

Application Notes and Protocols: PET Imaging of Idalopirdine Brain Receptor Occupancy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Idalopirdine (Lu AE58054) is a selective antagonist of the serotonin 6 (5-HT6) receptor. These receptors are predominantly expressed in brain regions associated with cognition and memory, such as the hippocampus and frontal cortex, making them a promising target for therapeutic intervention in cognitive disorders like Alzheimer's disease.[1] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of receptor occupancy, providing a crucial link between drug dosage, plasma concentration, and target engagement in the central nervous system.[2] These application notes provide a comprehensive overview of the methodologies and protocols for conducting PET studies to determine the brain receptor occupancy of **Idalopirdine**.

Data Presentation: Idalopirdine 5-HT6 Receptor Occupancy

While specific quantitative data from human PET studies with **Idalopirdine** are not readily available in the public domain, preclinical studies and clinical trial designs provide valuable insights into the expected relationship between **Idalopirdine** administration and 5-HT6 receptor occupancy. The following table summarizes representative preclinical data and projected clinical study parameters.



Table 1: Summary of Idalopirdine 5-HT6 Receptor Occupancy Data

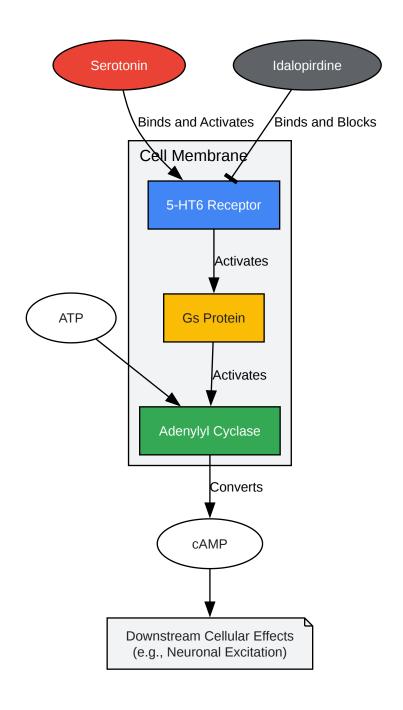
Species	Drug Administr ation	Plasma Concentr ation (ng/mL)	Brain Region	Receptor Occupan cy (%)	Radioliga nd	Referenc e
Rat	5 mg/kg, p.o.	Not Reported	Striatum	>65%	[3H]Lu AE60157	[3]
Rat	10 mg/kg, p.o.	Not Reported	Striatum	>65%	[3H]Lu AE60157	[3]
Rat	20 mg/kg, p.o.	Not Reported	Striatum	>65%	[3H]Lu AE60157	[3]
Human (Projected)	60 mg, once daily for 10 days	To be determined	Striatum	To be determined	[11C]GSK2 15083	
Human (Projected)	120 mg, once daily for 10-14 days	To be determined	Striatum	To be determined	[11C]GSK2 15083	_

Note: The human data are projected based on the design of clinical trial NCT03307993. The preclinical data from rats used an in-vivo binding assay with a radiolabeled antagonist, which provides a strong indication of receptor occupancy.

Signaling Pathways and Experimental Workflows 5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). **Idalopirdine**, as an antagonist, blocks this signaling cascade.





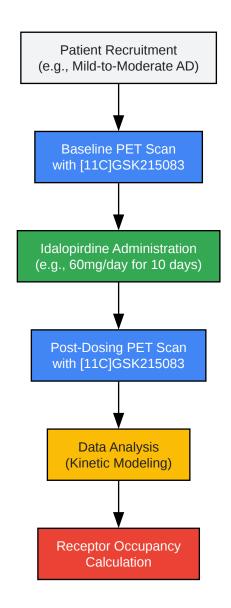
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Caption: 5-HT6 receptor signaling and **Idalopirdine**'s mechanism of action.

Experimental Workflow for a Clinical PET Occupancy Study



A typical clinical PET study to determine **Idalopirdine**'s receptor occupancy involves a baseline scan followed by a post-dosing scan.



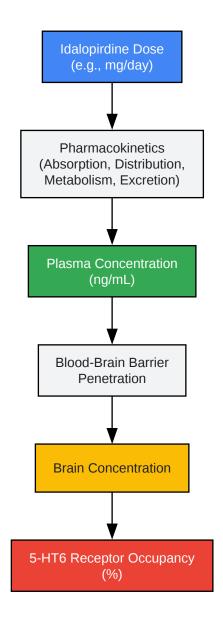
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Caption: Workflow for a clinical PET receptor occupancy study.

Dose-Occupancy Relationship

The relationship between the administered dose of **Idalopirdine**, the resulting plasma concentration, and the percentage of 5-HT6 receptor occupancy is a critical aspect of drug development.





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